molecular formula C18H15N3O4 B2890029 N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline CAS No. 240799-81-9

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline

Cat. No.: B2890029
CAS No.: 240799-81-9
M. Wt: 337.335
InChI Key: HJOZLTVEOSODMU-VAWYXSNFSA-N
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Description

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline (CAS 240799-81-9) is a chemical compound with a molecular weight of 337.33 g/mol and the molecular formula C18H15N3O4 . This aniline derivative features a distinct (E)-configured ethenyl bridge connecting a 3-methyl-4-nitroisoxazole moiety and a 4-phenoxyaniline group, creating a conjugated system that may be of significant interest in medicinal chemistry and materials science research . The presence of the 4-phenoxyaniline component is noteworthy, as this structural motif is found in compounds investigated for various bioactivities . Similarly, the nitroisoxazole unit is a privileged scaffold in heterocyclic chemistry, often associated with biological activity and utilized in the development of protein tyrosine kinase inhibitors, which are a key target in anticancer and therapeutic agent development . Researchers may explore this compound as a versatile molecular building block for synthesizing more complex heterocyclic systems or as a candidate for evaluating inhibitory activity in biochemical assays. The product is provided with a guaranteed purity of 90% and is intended for laboratory research purposes only . It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-13-18(21(22)23)17(25-20-13)11-12-19-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-12,19H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOZLTVEOSODMU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Ring Formation

The 3-methylisoxazole core is synthesized via cyclocondensation of β-diketones with hydroxylamine:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH} \rightarrow \text{3,5-Dimethylisoxazole} + 2\text{H}_2\text{O}
$$
Procedure :
Acetylacetone (2,4-pentanedione) reacts with hydroxylamine hydrochloride in ethanol under reflux (3 h), yielding 3,5-dimethylisoxazole.

Nitration at C-4

Nitration requires careful electrophilic substitution. The methyl group at C-3 directs nitration to C-4:
$$
\text{3-Methylisoxazole} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{3-Methyl-4-nitroisoxazole}
$$
Optimization :

  • Temperature: 0–5°C prevents ring degradation.
  • Yield: ~65% after recrystallization (ethanol/water).

Functionalization at C-5

Introducing a formyl group enables subsequent Wittig or Horner-Wadsworth-Emmons reactions:
Bromination :
$$
\text{3-Methyl-4-nitroisoxazole} + \text{Br}2/\text{FeBr}3 \rightarrow \text{5-Bromo-3-methyl-4-nitroisoxazole}
$$
Formylation :
Via Vilsmeier-Haack reaction:
$$
\text{5-Bromo derivative} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Formyl-3-methyl-4-nitroisoxazole}
$$
Yield: ~50% after column chromatography.

Preparation of 4-Phenoxyaniline

Ullmann Coupling

Phenol and 4-bromoaniline couple under copper catalysis:
$$
\text{4-Bromoaniline} + \text{Phenol} + \text{CuI/K}2\text{CO}3 \rightarrow \text{4-Phenoxyaniline}
$$
Conditions :

  • Solvent: DMSO, 110°C, 24 h.
  • Yield: 75–80% after silica gel purification.

Coupling Strategies for Ethenyl Bridge Formation

Wittig Reaction

The aldehyde on the isoxazole reacts with a ylide generated from 4-phenoxyaniline-derived phosphonium salt:
$$
\text{5-Formylisoxazole} + \text{Ph}_3\text{P=CH-Ar} \rightarrow \text{Ethenyl product}
$$
Procedure :

  • Prepare phosphonium salt by treating 4-phenoxyaniline with triphenylphosphine and CBr₄.
  • Generate ylide using n-BuLi.
  • React with isoxazole aldehyde in THF (0°C to RT).

Outcome :

  • E-selectivity ≥90% (due to ylide steric effects).
  • Yield: 60–70% after recrystallization.

Heck Coupling

Palladium-mediated coupling between 5-bromo-isoxazole and styryl-aniline:
$$
\text{5-Bromoisoxazole} + \text{CH}2=\text{CH-Ar} \xrightarrow{\text{Pd(OAc)}2/\text{PPh}_3} \text{Ethenyl product}
$$
Conditions :

  • Base: Et₃N, solvent: DMF, 100°C.
  • Yield: 55–65% with >95% E-selectivity.

Horner-Wadsworth-Emmons Reaction

Phosphonate ester on the aniline reacts with isoxazole aldehyde:
$$
\text{Ar-PO(OEt)}_2 + \text{RCHO} \xrightarrow{\text{Base}} \text{E-Alkene}
$$
Advantages :

  • Higher E-selectivity (>95%).
  • Mild conditions (room temperature, THF).

Alternative Synthetic Pathways

Reductive Amination (Hypothetical)

Formation of an imine intermediate followed by reduction:
$$
\text{Isoxazole-CHO} + \text{Ar-NH}2 \rightarrow \text{Imine} \xrightarrow{\text{NaBH}4} \text{Amine}
$$
Challenge :

  • Reduction yields single-bonded amine, requiring subsequent dehydrogenation.

Knoevenagel Condensation

Limited applicability due to electron-deficient isoxazole ring hindering enolate formation.

Optimization and Comparative Analysis

Method Conditions E Selectivity Yield (%)
Wittig Reaction THF, 0°C to RT 90% 65
Heck Coupling DMF, 100°C 95% 60
HWE Reaction THF, RT 98% 70

Key Findings :

  • HWE provides superior stereocontrol but requires pre-formed phosphonates.
  • Heck coupling is scalable but demands palladium catalysts.

Characterization Data

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.65 (d, J=16 Hz, 1H, CH=), 6.92–7.45 (m, 9H, Ar-H), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₉H₁₆N₃O₄ [M+H]⁺: 374.1134, found: 374.1136.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyaniline derivatives.

Scientific Research Applications

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets. The nitro group and oxazole ring are key functional groups that can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The oxazole ring in the target compound can be compared to analogs with alternative heterocycles:

Compound Name Heterocycle Substituents Molecular Formula Key Properties/Applications Reference
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline Oxazole 3-methyl, 4-nitro C₁₂H₁₁N₃O₃ Synthetic intermediate; structural studies
2-[2-(2-Vinylphenyl)ethenyl]furan (1a) Furan None C₁₄H₁₂O Studied for Wittig reaction kinetics
2-[2-(2-Vinylphenyl)ethenyl]benzo[b]furan (1b) Benzofuran None C₁₈H₁₄O Fluorescence applications (hypothetical)
Oxyresveratrol Benzene 3,5-dihydroxyphenyl C₁₄H₁₂O₄ Antioxidant; pharmacological research

Key Observations :

Hydrogen Bonding and Crystallography
  • The oxazole nitro group may participate in hydrogen bonding (e.g., N–O⋯H–N interactions), similar to patterns observed in other nitroaromatics .
  • Tools like SHELX and ORTEP-3 enable comparative analysis of crystal packing and intermolecular interactions across analogs .

Biological Activity

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}
  • CAS Number : 91397-35-2
  • Molecular Weight : 256.26 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of oxazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that nitro-containing oxazoles possess significant antibacterial and antifungal properties. The presence of the nitro group is crucial for enhancing the bioactivity against pathogenic microorganisms.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of oxazole derivatives.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disc diffusion method was employed to test against bacterial strains.
    • Results : The compound exhibited notable zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
  • Enzyme Inhibition Study :
    • Objective : Investigate the inhibition of COX enzymes.
    • Findings : The compound demonstrated a dose-dependent inhibition of COX activity, which could be beneficial in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialBroad-spectrum activity
Enzyme InhibitionCOX inhibition
PropertyValue
Molecular FormulaC13_{13}H12_{12}N4_{4}O3_{3}
Molecular Weight256.26 g/mol
CAS Number91397-35-2

Q & A

Q. What experimental approaches elucidate metabolic pathways and degradation products?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-HRMS .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound to track degradation in murine models .

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